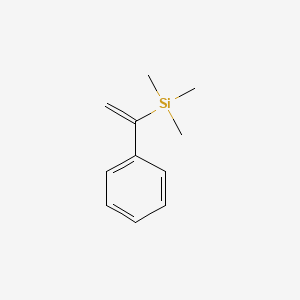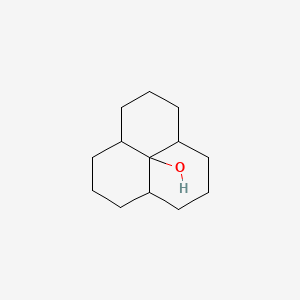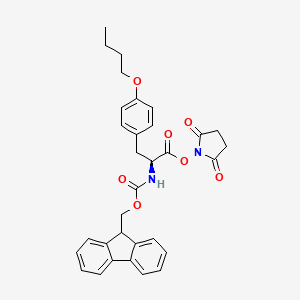
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is a compound commonly used in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized as a protecting group in solid-phase peptide synthesis. The compound is known for its stability under acidic conditions and its ability to be removed under mild basic conditions, making it a valuable tool in the synthesis of complex peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester typically involves the reaction of N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester undergoes several types of reactions, including:
Deprotection: Removal of the fluorenylmethyloxycarbonyl group under basic conditions.
Coupling: Reaction with amino groups to form peptide bonds.
Hydrolysis: Reaction with water to form the corresponding acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in dichloromethane.
Hydrolysis: Water or aqueous buffer solutions.
Major Products Formed
Deprotection: N-alpha-(tert-butyl)-L-tyrosine and fluorenylmethanol.
Coupling: Peptides with N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine as a residue.
Hydrolysis: N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine and N-hydroxysuccinimide.
科学的研究の応用
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
作用機序
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of tyrosine during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild basic conditions, allowing for the selective deprotection and subsequent coupling of amino acids to form peptides .
類似化合物との比較
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine succinimidyl ester
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glycine succinimidyl ester
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine succinimidyl ester is unique due to its specific structure, which includes a tert-butyl group on the tyrosine residue. This provides additional stability and protection during peptide synthesis, making it particularly useful for synthesizing peptides with sensitive or reactive side chains .
特性
分子式 |
C32H32N2O7 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-butoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C32H32N2O7/c1-2-3-18-39-22-14-12-21(13-15-22)19-28(31(37)41-34-29(35)16-17-30(34)36)33-32(38)40-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,2-3,16-20H2,1H3,(H,33,38)/t28-/m0/s1 |
InChIキー |
UKTLGTYFLJWNLA-NDEPHWFRSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
正規SMILES |
CCCCOC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


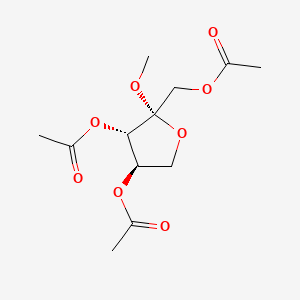
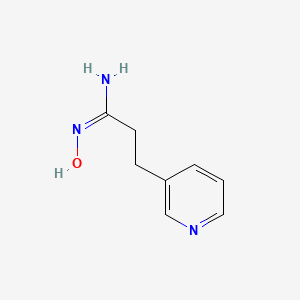

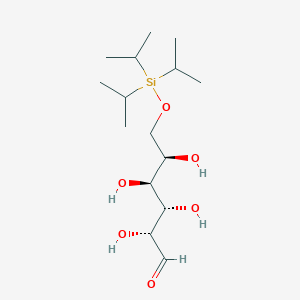
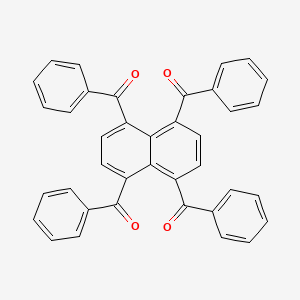
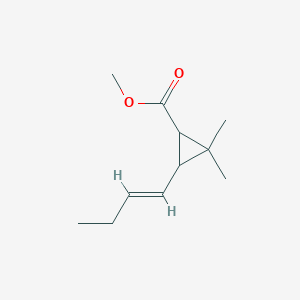
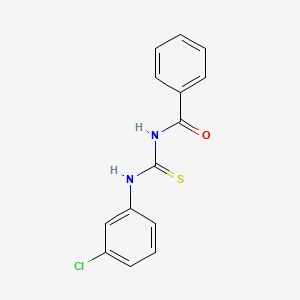
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)

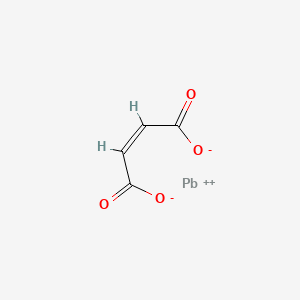
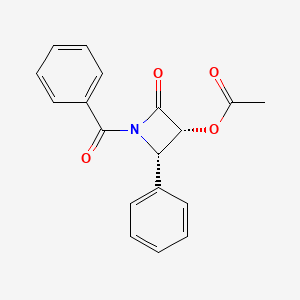
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
